2-Methyl-4-propylpyrimidine

Description

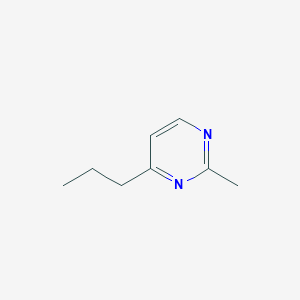

Structure

2D Structure

3D Structure

Properties

CAS No. |

89967-02-2 |

|---|---|

Molecular Formula |

C8H12N2 |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

2-methyl-4-propylpyrimidine |

InChI |

InChI=1S/C8H12N2/c1-3-4-8-5-6-9-7(2)10-8/h5-6H,3-4H2,1-2H3 |

InChI Key |

LLHIRDBBLFSHNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=NC=C1)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Methyl 4 Propylpyrimidine

Established Synthetic Routes to Pyrimidine (B1678525) Derivatives Bearing Alkyl Substituents

The foundational approaches to pyrimidine synthesis involve the construction of the heterocyclic ring from acyclic precursors and the subsequent or concurrent introduction of desired functional groups.

The most fundamental and widely employed method for constructing the pyrimidine ring is the cyclocondensation reaction. This approach typically involves the reaction of a compound containing an N-C-N fragment, such as an amidine, with a 1,3-dielectrophilic species, like a 1,3-dicarbonyl compound or its synthetic equivalent. organic-chemistry.org For the synthesis of a 2-methyl-4-propylpyrimidine, this would classically involve the condensation of acetamidine (B91507) with a propyl-substituted 1,3-dicarbonyl compound.

The mechanism often proceeds through the initial formation of an enamine or a related intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. nanochemres.org For instance, the reaction of amidines with a malononitrile (B47326) dimer via an amination process followed by cyclization is a known pathway to form substituted pyrimidines. mdpi.com These reactions are frequently promoted by a base or acid catalyst to facilitate the condensation and cyclization steps.

Table 1: Examples of Cyclocondensation Precursors

| N-C-N Component | 1,3-Dielectrophile Component | Resulting Pyrimidine Feature |

|---|---|---|

| Amidines | 1,3-Diketones | Substituted Pyrimidines |

| Guanidines | β-Ketoesters | Pyrimidinones |

| Urea/Thiourea | Malonic Esters | Barbiturates/Thiobarbiturates |

| Amidines | Malononitrile Dimers | Aminopyrimidines mdpi.com |

Achieving regioselective alkylation—the precise placement of alkyl groups at specific positions on the pyrimidine ring—is crucial for synthesizing a target molecule like this compound. This can be accomplished either by using pre-functionalized starting materials in a cyclocondensation reaction or by selectively functionalizing a pre-formed pyrimidine ring.

One effective strategy involves the use of pyrimidines bearing multiple, differentially reactive leaving groups. For example, 5-alkyl-2,4,6-trichloropyrimidines can be selectively functionalized. The chlorine atom at the C6 position is often the most susceptible to nucleophilic substitution, allowing for the regioselective introduction of an alkyl or aryl group at this position using Grignard reagents or other nucleophiles. tandfonline.comtandfonline.com This approach provides a reliable method for building complex substitution patterns.

Solvent choice and chelation effects can also govern regioselectivity, particularly in the alkylation of pyrimidine nucleosides. nih.gov The use of low dielectric constant solvents can influence the reaction pathway, and the coordination of metal ions (chelation) can direct incoming alkyl groups to a specific nitrogen or oxygen atom on the pyrimidine scaffold. nih.gov For instance, in the alkylation of azolo[1,5-a]pyrimidines, polar aprotic solvents tend to favor O-alkylation, whereas less polar solvents like dioxane favor N-alkylation. researchgate.net

Advanced Synthetic Approaches to this compound and its Analogues

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of complex pyrimidines, including advanced catalytic systems and one-pot reaction sequences.

Grignard reagents are powerful tools for forming carbon-carbon bonds and are widely used for the functionalization of pyrimidine rings. researchgate.net There are two primary pathways for their use with halogenated pyrimidines:

Cross-Coupling Reactions : An alkyl or aryl Grignard reagent is coupled with a halopyrimidine, typically in the presence of a transition metal catalyst (e.g., Fe, Co, Ni, Pd). researchgate.net

Nucleophilic Addition : The Grignard reagent can add directly to the pyrimidine ring, which may be followed by rearomatization. researchgate.net

A notable example involves the reaction of 4-amino-5-cyano-2-methylpyrimidine with various Grignard reagents. acs.org In a specific synthesis, the use of n-propylmagnesium bromide resulted in the formation of 4-amino-5-cyano-2-methyl-6-propylpyrimidine, a close analogue of the target compound. acs.org The reaction conditions, particularly temperature, can be critical. It has been shown that holding the reaction at 0°C can favor the formation of dihydropyrimidine (B8664642) intermediates, while higher temperatures can lead to different product distributions. acs.org

Alternatively, pyrimidyl Grignard reagents can be formed from halopyrimidines through a halogen-metal exchange, which can then react with various electrophiles, such as carbonyl compounds. thieme-connect.comthieme-connect.com

Table 2: Grignard Reagent Reactions with 4-amino-5-cyano-2-methylpyrimidine

| Grignard Reagent | Reaction Conditions | Major Product Type | Reference |

|---|---|---|---|

| Methylmagnesium Bromide | Add at 0°C, warm to 40°C, quench with HCl | α-Keto-pyrimidine | acs.org |

| Methylmagnesium Bromide | Add at 0°C, warm to RT, quench with NH4Cl | Dihydropyrimidine | acs.org |

| n-Propylmagnesium Bromide | Quench with NaHCO3 | 6-Propylpyrimidine | acs.org |

| Phenylmagnesium Bromide | Add at 0°C, warm to 40°C, quench with HCl | α-Keto-pyrimidine | acs.org |

This table is illustrative of reaction pathways described in the literature.

The development of novel catalytic systems has revolutionized pyrimidine synthesis, offering high efficiency, selectivity, and milder reaction conditions. Transition metal catalysts are at the forefront of these advancements. mdpi.comresearchgate.net

Key catalytic approaches include:

Copper-Catalyzed Reactions : Cu(II) complexes can catalyze the cycloaddition of alkynes with amidines or guanidines to construct the pyrimidine core. mdpi.com

Ruthenium-Catalyzed Dehydrogenative Coupling : Ruthenium pincer complexes enable the one-pot synthesis of pyrimidines from amidines and alcohols through an acceptor-less dehydrogenative coupling mechanism, where hydrogen gas is the only byproduct. acs.org

Iridium-Catalyzed Annulation : Pincer-type iridium complexes can catalyze the regioselective [3+1+1+1] synthesis of pyrimidines from an amidine and up to three different alcohol molecules, providing a highly versatile route to diverse products. mdpi.com

Nickel-Catalyzed Synthesis : Nickel(II)-NNS pincer complexes have been shown to be effective catalysts for the sustainable synthesis of highly substituted pyrimidines via the acceptorless dehydrogenative annulation of alcohols with malononitrile and an amidine salt. acs.orgnih.gov

Heterogeneous Catalysis : Solid-supported catalysts, such as nano-NiZr4(PO4)6, offer advantages like easy separation and reusability. They have been successfully used to catalyze the three-component reaction of aldehydes, malononitrile, and guanidine (B92328) to produce pyrimidines in high yields. nanochemres.org

Table 3: Selected Catalytic Systems in Pyrimidine Synthesis

| Catalyst Type | Reaction | Starting Materials | Reference |

|---|---|---|---|

| Ruthenium Pincer Complex | Dehydrogenative Coupling | Benzamidines, Alcohols | acs.org |

| Iridium Pincer Complex | [3+1+1+1] Annulation | Amidines, Alcohols | mdpi.com |

| Nickel(II)-NNS Pincer Complex | Dehydrogenative Annulation | Alcohols, Malononitrile, Amidines | acs.orgnih.gov |

| Nano-NiZr4(PO4)6 | Three-Component Reaction | Aldehydes, Malononitrile, Guanidine | nanochemres.org |

| Copper(II) | Cycloaddition | Alkynes, Amidines | mdpi.com |

| Bismuth(III) Triflate | Three-Component Reaction | Aminouracil, Aldehydes, Malononitrile | scirp.org |

One-pot and multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like substituted pyrimidines from simple, readily available starting materials in a single synthetic operation. mdpi.com These strategies avoid the need for isolating intermediates, thereby saving time, reagents, and reducing waste.

Numerous MCRs for pyrimidine synthesis have been developed:

A four-component [2+2+1+1] annulation among aryl methyl ketones, benzaldehydes, aromatic nitriles, and hydroxylamine (B1172632) can produce 2,4,6-triarylpyrimidines under microwave irradiation. mdpi.com

The aforementioned nickel-catalyzed dehydrogenative annulation is a three-component, one-pot process that couples alcohols, malononitrile, and guanidine or benzamidine. acs.orgnih.gov

Bismuth(III) triflate has been used as a recyclable catalyst for the one-pot, three-component synthesis of fused pyrimidine systems (pyrido[2,3-d]pyrimidines) from 6-aminouracil, aldehydes, and malononitrile. scirp.org

Environmentally friendly approaches have also been developed, such as a three-component, one-pot reaction between aldehydes, malononitrile, and S-alkylisothiouronium salts in water to yield polysubstituted pyrimidines. researchgate.net

These advanced methods provide powerful and flexible pathways to access a wide library of pyrimidine derivatives, including those with specific alkyl substitution patterns like this compound.

Mechanistic Investigations of Reaction Pathways

The synthesis of the pyrimidine core is a cornerstone of heterocyclic chemistry, with numerous pathways developed. The formation of this compound relies on these fundamental reaction mechanisms, which include nucleophilic additions, oxidative processes, and cycloadditions.

Analysis of Nucleophilic Addition Mechanisms to Pyrimidine Rings

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. This inherent reactivity is central to both its synthesis and functionalization. The attack can lead to substitution, ring-opening, or the formation of stable adducts, depending on the nature of the nucleophile, the substituents on the ring, and the reaction conditions.

A common mechanistic motif in pyrimidine chemistry involves the nucleophilic addition of an amine to a carbonyl group, followed by cyclization. In the biosynthesis of pyrimidines, for instance, enzymes utilize active site residues like cysteine to perform a nucleophilic addition at the C6 position of the pyrimidine ring, activating it for subsequent reactions. umich.edu In synthetic chemistry, similar principles apply. The reaction of formamide (B127407) with pyrimidine nucleosides, for example, proceeds through nucleophilic addition at the electrophilic C4 and C6 positions, which can lead to ring opening. nih.gov

The reactivity of the pyrimidine ring can be significantly enhanced by N-quaternization. This process increases the polarization of the C=N bonds, making the ring carbons more electrophilic and thus more vulnerable to attack by even weak nucleophiles under mild conditions. wur.nl This activation strategy facilitates ring transformations and the introduction of various functional groups.

A particularly relevant mechanism for substitution on the pyrimidine ring is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway. wikipedia.org This mechanism is often observed in reactions of substituted pyrimidines with strong nucleophiles like sodium amide. It involves the initial addition of the nucleophile to an electrophilic carbon, followed by cleavage of a ring bond to form an open-chain intermediate, which then re-cyclizes to yield the substituted product. wikipedia.org Isotope labeling studies have confirmed this pathway, demonstrating that a ring nitrogen atom can be exchanged with a nitrogen atom from the nucleophile. wur.nlwikipedia.org

The direct introduction of alkyl groups, such as the propyl group, onto a pre-formed pyrimidine ring can be achieved via nucleophilic addition of organometallic reagents. In one study, the addition of n-propylmagnesium bromide to 4-amino-5-cyano-2-methylpyrimidine resulted in the formation of a acs.orgresearchgate.net-dihydropyrimidine intermediate following addition at the C6 position. acs.org Subsequent oxidation of this intermediate leads to the rearomatized product, 4-amino-5-cyano-2-methyl-6-propylpyrimidine. acs.org This highlights a pathway where nucleophilic addition to the ring is the key step for introducing the propyl substituent.

Oxidative Dehydrogenation Processes in Pyrimidine Annulation

Many synthetic routes to pyrimidines proceed via a dihydropyrimidine intermediate, which must be aromatized to yield the final product. Oxidative dehydrogenation is the critical final step in these syntheses. This process involves the removal of two hydrogen atoms from the dihydropyrimidine ring, creating a double bond and establishing the aromatic system.

This aromatization can be accomplished using a variety of oxidizing agents and catalytic systems. beilstein-journals.org A notable example is the copper-catalyzed [3+3] annulation of amidines with saturated ketones, which proceeds through a cascade reaction involving an initial oxidative dehydrogenation of the ketone, followed by annulation and a final oxidative aromatization of the resulting dihydropyrimidine intermediate. acs.orgorganic-chemistry.org

Several oxidative systems have been developed for this purpose, each with its own mechanistic nuances. Aerobic oxidation, using molecular oxygen as the terminal oxidant, is an environmentally benign approach, often catalyzed by transition metals like copper. beilstein-journals.org For example, copper(II) acetate (B1210297) in the presence of air can effectively catalyze the dehydrogenation of dihydropyrimidines. beilstein-journals.org Other studies have proposed a mechanism involving tert-butyl peroxy radicals, generated from the interaction of copper salts with TBHP, which abstract a hydrogen atom from the dihydropyrimidine to initiate the oxidation cascade. beilstein-journals.org The use of ceric sulfate (B86663) has also been reported as an efficient system for the oxidative dehydrogenation of 3,4-dihydropyrimidin-2(1H)-ones. researchgate.net More recently, autocatalytic photochemical dehydrogenation has been observed for related heterocyclic systems, offering a method that avoids external photosensitizers or catalysts. rsc.org

| Oxidant/Catalyst System | Key Features | Plausible Mechanism | Reference |

|---|---|---|---|

| Cu-catalyst / O₂ | Aerobic, environmentally friendly | Direct oxidation or radical pathway | beilstein-journals.org |

| Cu-catalyst / 4-HO-TEMPO | Part of a cascade reaction with ketones | TEMPO-mediated hydrogen abstraction | acs.orgorganic-chemistry.org |

| K₂S₂O₈ / DMSO | Used in oxidative annulation | Radical mechanism involving sulfenium ion | organic-chemistry.org |

| Ce(SO₄)₂·4H₂O | Efficient for dihydropyrimidinones | Electron transfer via Ce⁴⁺/Ce³⁺ cycle | researchgate.net |

| Visible Light / Air / DMSO | Autocatalytic, photosensitizer-free | Photoinduced radical process | rsc.org |

Exploration of Cycloaddition Pathways to Pyrimidine Derivatives

Cycloaddition reactions represent a powerful and convergent strategy for constructing the pyrimidine ring from simpler acyclic precursors. These reactions involve the combination of two or more components to form the heterocyclic ring in a single step, often with high atom economy. The classification of these reactions, such as [3+3], [4+2], or [2+2+2], is based on the number of atoms contributed by each reactant to the new ring.

The most classical and direct approach to synthesizing 2,4-disubstituted pyrimidines like this compound is the Principal Synthesis, which can be viewed as a [3+3] cycloaddition or condensation. This involves the reaction of a three-atom N-C-N fragment, such as acetamidine, with a three-carbon C-C-C fragment. For the target molecule, the C-C-C component would be a propyl-substituted β-dicarbonyl compound or a synthetic equivalent, such as an α,β-unsaturated ketone. For example, the reaction of acetamidine with an appropriately substituted α,β-unsaturated ketone can yield a dihydropyrimidine, which is then oxidized to the final product. mdpi.com

Modern variations of this strategy have been developed. A copper-catalyzed [3+3] annulation between amidines and saturated ketones provides an efficient route to pyrimidines through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. acs.org Similarly, a base-mediated [3+3] cycloaddition of α-azidovinyl ketones with amidines has been reported to produce 5-aminopyrimidines. mdpi.com

[4+2] cycloaddition reactions, analogous to the Diels-Alder reaction, are also employed. In these pathways, a 1,3-diazabutadiene species acts as the four-atom component, reacting with a two-atom dienophile. For instance, 2-trifluoromethyl-1,3-diazabutadienes have been shown to react with alkynes to furnish 2-trifluoromethylpyrimidine derivatives. mdpi.com Another approach involves the reaction of glycosyl isothiocyanates with a diazapentadienium salt to afford uracil (B121893) analogues via a [4+2] cycloaddition. acs.org

[2+2+2] cycloadditions offer another convergent route. An indium-catalyzed reaction of two molecules of an imine with one molecule of an alkene has been developed to produce hexahydropyrimidines. researchgate.net While this yields a saturated ring, it demonstrates the principle of assembling the core from multiple small units.

Strategic Derivatization and Functionalization of the this compound Core

Once the this compound scaffold is synthesized, its chemical properties can be further tuned through strategic derivatization and functionalization. These modifications can alter the molecule's physical, chemical, and biological properties. Key sites for functionalization include the peripheral methyl and propyl groups, as well as the carbon atoms of the pyrimidine ring itself, particularly the C5 position.

Direct C-H functionalization is an increasingly important strategy for derivatizing heterocyclic cores without the need for pre-installed functional groups. researchgate.net For pyrimidines, methods for C-H amination and arylation have been developed, often proceeding through the formation of pyrimidinyl iminium salt intermediates. researchgate.net The Vilsmeier-Haack reaction can be used to introduce a formyl group at nucleophilic positions of related fused pyrimidine systems. mdpi.com

More classical approaches involve electrophilic or nucleophilic substitution. The C5 position of the pyrimidine ring can often undergo electrophilic substitution, such as halogenation, if the ring is sufficiently activated. nih.gov For example, N-chlorosuccinimide (NCS) can be used for chlorination. nih.gov

The substituents on the this compound core also provide handles for functionalization. The methyl group at the C2 position can be activated for subsequent reactions. For instance, bromination of the methyl group using reagents like N-bromosuccinimide (NBS) would yield 2-(bromomethyl)-4-propylpyrimidine, a versatile intermediate for nucleophilic substitution reactions. This strategy is analogous to the synthesis of 4-amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromate from the corresponding 5-methyl precursor. google.com

The pyrimidine ring can also be functionalized by first introducing a leaving group. For example, the synthesis of 4-chloro-6-methyl-2-phenyl-5-propylpyrimidine demonstrates that a chloro group can be installed, which can then be displaced by various nucleophiles in SNAr reactions. google.com Furthermore, the synthesis of derivatives like 2-[(methylsulfanyl)methyl]-4-propylpyrimidine-5-carboxylic acid indicates that complex functional groups can be built upon the core structure, involving modification at both the C2-methyl and C5 positions. sigmaaldrich.com

| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|---|

| C2-Methyl | Radical Halogenation | N-Bromosuccinimide (NBS) | -CH₂Br | google.com |

| C4 | Nucleophilic Substitution | POCl₃ (from pyrimidone precursor) | -Cl | google.com |

| C5 | Electrophilic Halogenation | N-Chlorosuccinimide (NCS) | -Cl | nih.gov |

| C5 | Carboxylation | (Implied from structure) | -COOH | sigmaaldrich.com |

| C6 | Nucleophilic Addition | Grignard Reagents (R-MgBr) | -R (e.g., -Propyl) | acs.org |

| Ring N | Alkylation / Acylation | Alkyl halides, Acetic anhydride | N-Alkyl, N-Acyl | nih.govnih.govresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 4 Propylpyrimidine

Vibrational Spectroscopy Applications in Molecular Structure Analysis

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of 2-Methyl-4-propylpyrimidine is characterized by several key absorption bands that confirm the presence of its constituent functional groups. The analysis of pyrimidine (B1678525) derivatives often reveals characteristic bands for the aromatic ring and its substituents. researchgate.net

C-H Stretching Vibrations: The spectrum is expected to show multiple bands in the 2800-3100 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methyl and propyl groups typically appear between 2850 and 3000 cm⁻¹. Specifically, asymmetric and symmetric stretches of the CH₃ and CH₂ groups are anticipated in this range. Aromatic C-H stretching from the pyrimidine ring protons would produce weaker bands just above 3000 cm⁻¹.

C=N and C=C Ring Stretching: The pyrimidine ring gives rise to a series of characteristic stretching vibrations. Bands corresponding to C=N and C=C stretching are typically observed in the 1400-1650 cm⁻¹ region. For a related compound, ethyl this compound-5-carboxylate, a C=N peak is noted at 1525 cm⁻¹.

C-H Bending Vibrations: Aliphatic C-H bending (scissoring) vibrations for CH₂ and CH₃ groups are expected around 1470-1450 cm⁻¹. Methyl C-H rocking vibrations may also be present near 1370-1350 cm⁻¹.

Laser-Raman Spectroscopic Investigation of Molecular Vibrations

Laser-Raman spectroscopy provides complementary information to FT-IR analysis. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability.

Aromatic Ring Vibrations: The pyrimidine ring stretching vibrations are often strong and well-defined in the Raman spectrum. Symmetrical "ring breathing" modes, which are characteristic of aromatic systems, are typically weak in the IR spectrum but produce a strong signal in the Raman spectrum, often in the 950-1050 cm⁻¹ range.

Aliphatic C-H Stretching: Similar to IR spectroscopy, C-H stretching bands from the methyl and propyl groups will be present in the 2850-3000 cm⁻¹ region.

Skeletal Vibrations: C-C stretching and bending vibrations of the propyl chain and the bond between the substituents and the ring contribute to the complex pattern in the fingerprint region, providing further structural confirmation. Theoretical and experimental analyses of related substituted pyrimidines confirm that these vibrations are active in both IR and Raman spectra. mjcce.org.mk

Comprehensive Vibrational Assignment and Band Analysis

A detailed assignment of the observed vibrational frequencies is achieved by comparing the experimental spectra with data from analogous compounds and theoretical calculations. Studies on similarly substituted pyrimidines, such as 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione and 4-hydroxy-2-mercapto-6-propylpyrimidine, provide a basis for assigning the vibrational modes of the 2-methyl and 4-propyl substituted pyrimidine core. researchgate.netmjcce.org.mk

Table 1: Predicted Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3050 | Weak-Medium | Aromatic C-H Stretch (Pyrimidine Ring) |

| 2960-2970 | Strong | Aliphatic Asymmetric C-H Stretch (CH₃, CH₂) |

| 2870-2880 | Medium | Aliphatic Symmetric C-H Stretch (CH₃, CH₂) |

| 1580-1620 | Medium-Strong | C=N, C=C Ring Stretching |

| 1450-1470 | Medium | Aliphatic C-H Bending (Scissoring) |

| 1370-1380 | Medium | Methyl C-H Bending (Umbrella) |

| 980-1020 | Strong (Raman) | Ring Breathing Mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise connectivity and environment of atoms in an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Characterization

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the pyrimidine ring and the methyl and propyl substituents.

Pyrimidine Ring Protons: The two protons on the pyrimidine ring (at positions 5 and 6) are expected to appear as doublets in the aromatic region (typically δ 7.0-9.0 ppm) due to coupling with each other.

Methyl Protons: The methyl group at position 2 is not adjacent to any protons, so it will appear as a sharp singlet, likely in the range of δ 2.5-2.7 ppm.

Propyl Protons: The n-propyl group at position 4 will exhibit a characteristic pattern:

A triplet for the terminal methyl (CH₃) protons, coupled to the adjacent methylene (B1212753) protons.

A sextet (or multiplet) for the central methylene (CH₂) protons, coupled to both the terminal methyl and the other methylene group.

A triplet for the methylene (CH₂) protons directly attached to the pyrimidine ring, coupled to the central methylene protons.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Integration |

|---|---|---|---|

| ~8.6 | d | H-6 (Pyrimidine Ring) | 1H |

| ~7.1 | d | H-5 (Pyrimidine Ring) | 1H |

| ~2.8 | t | -CH₂-CH₂CH₃ (α to ring) | 2H |

| ~2.6 | s | 2-CH₃ | 3H |

| ~1.8 | sext | -CH₂-CH₂-CH₃ | 2H |

| ~1.0 | t | -CH₂CH₂-CH₃ | 3H |

Note: Predicted values are based on analogous structures and general NMR principles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, with its C₈H₁₂N₂ formula, eight distinct carbon signals are expected.

Pyrimidine Ring Carbons: Four signals are anticipated for the four unique carbons of the pyrimidine ring. The carbons bonded to nitrogen (C2, C4, C6) will appear significantly downfield (typically δ 150-175 ppm). The C5 carbon will be more upfield.

Methyl Carbon: The carbon of the methyl group at C2 will produce a signal in the aliphatic region, likely around δ 20-25 ppm.

Propyl Carbons: The three distinct carbons of the n-propyl group will give rise to three separate signals, with the carbon alpha to the ring being the most downfield of the three.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~172 | C-4 (Pyrimidine Ring) |

| ~168 | C-2 (Pyrimidine Ring) |

| ~158 | C-6 (Pyrimidine Ring) |

| ~120 | C-5 (Pyrimidine Ring) |

| ~38 | -CH₂-CH₂CH₃ (α to ring) |

| ~25 | 2-CH₃ |

| ~22 | -CH₂-CH₂-CH₃ |

| ~14 | -CH₂CH₂-CH₃ |

Note: Predicted values are based on analogous structures and general NMR principles.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For aromatic heterocycles like pyrimidine, the absorption of UV light promotes electrons from lower-energy orbitals to higher-energy anti-bonding orbitals. The electronic spectra of pyrimidines are primarily characterized by two types of transitions: π→π* and n→π*.

The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, are typically high in intensity. The n→π* transitions involve the promotion of an electron from a non-bonding orbital (specifically from the lone pair on the nitrogen atoms) to a π* anti-bonding orbital. These transitions are generally weaker in intensity compared to π→π* transitions.

The introduction of substituents onto the pyrimidine ring influences the energy of these transitions and, consequently, the absorption maxima (λmax). ijcrt.org Alkyl groups, such as the methyl and propyl groups in this compound, are electron-donating. This electron-donating nature can lead to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π→π* band. ijcrt.org Studies on related 2-alkyl-substituted pyrimidines confirm that such substitutions moderately affect the spectral position but can increase the extinction coefficients. acs.orgacs.org

The solvent environment also plays a critical role in modulating the electronic spectra. orientjchem.org Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in λmax. For n→π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift, as the polar solvent molecules stabilize the non-bonding orbitals through hydrogen bonding. Conversely, π→π* transitions often exhibit a bathochromic (red) shift with increasing solvent polarity.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) in Non-Polar Solvent (e.g., Hexane) | Expected λmax (nm) in Polar Solvent (e.g., Ethanol) | Notes |

| π→π | ~245-255 | ~250-260 | High intensity (high ε value). Exhibits a bathochromic shift in polar solvents. |

| n→π | ~270-280 | ~265-275 | Low intensity (low ε value). Exhibits a hypsochromic shift in polar protic solvents. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. For this compound (C₈H₁₂N₂), the exact molecular weight can be calculated, which corresponds to the molecular ion peak [M]⁺ in the mass spectrum.

Upon ionization, typically by electron impact (EI), the molecular ion is formed, which then undergoes fragmentation. The fragmentation pattern provides a "fingerprint" of the molecule. For alkyl-substituted pyrimidines, fragmentation is often initiated by cleavage of the bonds on the alkyl side chains.

The expected fragmentation pathways for this compound would include:

Molecular Ion Peak ([M]⁺): The peak corresponding to the intact molecule, with an expected m/z value of approximately 136.10.

Loss of an Ethyl Radical: A primary fragmentation pathway is the cleavage of the C-C bond beta to the pyrimidine ring (β-cleavage), leading to the loss of an ethyl radical (•CH₂CH₃) from the propyl group. This would result in a prominent peak at m/z 107.

Loss of a Propyl Radical: Cleavage of the bond between the ring and the propyl group (α-cleavage) would result in the loss of a propyl radical (•C₃H₇), yielding a fragment at m/z 93.

Loss of Propene (McLafferty Rearrangement): A rearrangement involving the transfer of a hydrogen atom from the γ-carbon of the propyl chain to one of the ring nitrogens, followed by cleavage, would lead to the elimination of a neutral propene molecule (C₃H₆). This would produce a fragment ion at m/z 94.

Other Fragments: Further fragmentation of the pyrimidine ring itself can occur, though these are often more complex.

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Ion | Common Fragmentation Pathway |

| 136 | Molecular Ion | [C₈H₁₂N₂]⁺ | - |

| 121 | [M - CH₃]⁺ | [C₇H₉N₂]⁺ | Loss of methyl radical |

| 107 | [M - C₂H₅]⁺ | [C₆H₇N₂]⁺ | β-cleavage of the propyl group |

| 94 | [M - C₃H₆]⁺ | [C₅H₆N₂]⁺ | McLafferty rearrangement |

| 93 | [M - C₃H₇]⁺ | [C₅H₅N₂]⁺ | α-cleavage of the propyl group |

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. researchgate.net This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby defining the molecule's conformation. It also reveals how molecules are arranged relative to each other in the crystal lattice, a phenomenon known as crystal packing. researchgate.net

While a specific crystal structure for this compound has not been reported in the literature, data from closely related compounds, such as 6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, can provide insight into its likely structural features. nih.goviucr.org

Molecular Conformation: The pyrimidine ring is expected to be essentially planar. The methyl and propyl substituents will be attached to this planar core. The propyl group, with its flexible single bonds, can adopt various conformations, and its preferred orientation will be influenced by minimizing steric hindrance with the rest of the molecule and by intermolecular interactions within the crystal lattice.

A full single-crystal X-ray diffraction analysis would provide the definitive data outlined in the table below. The data presented is a representative example based on a known substituted pyrimidine derivative to illustrate the type of information obtained. nih.gov

Table 3: Representative Crystallographic Data for a Substituted Pyrimidine Derivative

| Parameter | Example Value (for a related pyrimidine) | Information Provided |

| Crystal System | Monoclinic | The basic geometric shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.1 Å, b = 8.5 Å, c = 15.3 Å, β = 98.5° | The dimensions and angle of the fundamental repeating unit. |

| Volume (V) | 1300 ų | The volume of the unit cell. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules in one unit cell. |

| Intermolecular Interactions | π–π stacking, C–H···O/N hydrogen bonds | The non-covalent forces governing the crystal packing. |

Theoretical and Computational Chemistry of 2 Methyl 4 Propylpyrimidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of molecular systems. While specific published studies focusing exclusively on 2-Methyl-4-propylpyrimidine are not prevalent, the methodologies are well-established and have been extensively applied to analogous pyrimidine (B1678525) derivatives, such as 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, providing a strong framework for understanding the title compound. mjcce.org.mkmjcce.org.mkscispace.comresearchgate.net

Density Functional Theory (DFT) is a computational method used to determine the most stable, lowest-energy three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. stackexchange.com This process involves iterative calculations that adjust atomic positions to minimize the total electronic energy. stackexchange.com For pyrimidine derivatives, calculations are commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a comprehensive basis set like 6-311++G(d,p). mjcce.org.mkscispace.comresearchgate.net

The output of these calculations includes precise bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, often from X-ray diffraction, to validate the computational model. mjcce.org.mkresearchgate.net For a related compound, 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, the theoretical parameters calculated via DFT were found to be in close agreement with experimental values. mjcce.org.mk

Table 1: Representative Calculated Geometric Parameters for a Pyrimidine Derivative Skeleton Note: The following data is for the related compound 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione and illustrates the type of information obtained from DFT calculations. mjcce.org.mk

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-N1 | 1.378 Å |

| N1-C6 | 1.391 Å | |

| C6-C5 | 1.372 Å | |

| C5-C4 | 1.448 Å | |

| C4-N3 | 1.385 Å | |

| N3-C2 | 1.381 Å | |

| Bond Angle | N1-C2-N3 | 115.8° |

| C2-N3-C4 | 125.7° | |

| N3-C4-C5 | 114.3° | |

| C4-C5-C6 | 120.9° | |

| C5-C6-N1 | 118.2° | |

| C6-N1-C2 | 125.1° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that most readily accepts electrons. ossila.commalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgaimspress.com

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap suggests the molecule is more reactive and prone to electronic transitions. aimspress.com These energies are typically calculated using time-dependent DFT (TD-DFT) methods. mjcce.org.mk Analysis of the HOMO and LUMO energy values provides clear evidence of charge transfer occurring within the molecule. malayajournal.org

Table 2: Representative Frontier Molecular Orbital Energies for a Pyrimidine Derivative Note: This data is illustrative, based on findings for 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione. mjcce.org.mkresearchgate.net

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -6.35 eV |

| LUMO Energy (ELUMO) | -2.10 eV |

| Energy Gap (ΔE) | 4.25 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like chemical bonding within a molecule. uni-muenchen.de It examines interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding or Rydberg orbitals). uni-muenchen.deresearchgate.net The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). uni-muenchen.de

Table 3: Representative NBO Analysis of Donor-Acceptor Interactions in a Pyrimidine System Note: This table illustrates significant interactions and stabilization energies (E(2)) found in a related pyrimidine derivative. mjcce.org.mk

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N1 | π(C2-N3) | 28.75 | Intramolecular Charge Transfer |

| LP(1) N3 | π(C4-C5) | 35.14 | Intramolecular Charge Transfer |

| π(C5-C6) | π(N1-C2) | 21.89 | π-π Interaction |

| π(C5-C6) | π(N3-C4) | 20.01 | π-π Interaction |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. aimspress.comuni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different charge regions. wolfram.comresearchgate.net

Typically, regions of negative potential, shown in red, are electron-rich and represent favorable sites for an electrophilic attack. aimspress.comresearchgate.net Regions of positive potential, colored blue, are electron-poor and indicate likely sites for a nucleophilic attack. aimspress.comresearchgate.net Green and yellow areas represent regions of neutral or near-zero potential. researchgate.net For this compound, the MEP map would be expected to show negative potential around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, identifying them as primary sites for electrophilic interaction. The hydrogen atoms of the methyl and propyl groups would exhibit positive potential. mjcce.org.mkscispace.com

Global and local reactivity descriptors derived from DFT, such as Fukui functions, are employed to quantify and predict the most reactive sites within a molecule. mjcce.org.mkscispace.com The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. mjcce.org.mk

This allows for the precise identification of sites susceptible to different types of chemical attack:

Nucleophilic Attack: The site with the highest value of f+(r) is the most likely to accept an electron.

Electrophilic Attack: The site with the highest value of f-(r) is the most likely to donate an electron.

Radical Attack: The site with the highest value of f0(r) is the most susceptible to radical reactions.

These descriptors provide a more quantitative prediction of chemical selectivity than MEP maps alone and are essential for rationalizing observed reaction outcomes. mjcce.org.mkmjcce.org.mk

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement and conformational changes of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system, MD simulations can generate a trajectory that reveals the molecule's dynamic behavior, flexibility, and accessible conformations. nih.gov

For this compound, MD simulations would be particularly useful for exploring the conformational landscape arising from the rotation of the propyl group attached to the pyrimidine ring. The simulation could identify the most stable rotamers (rotational isomers) and the energy barriers between them. This information is critical for understanding how the molecule's shape can change in different environments, which can influence its interactions with other molecules. While specific MD studies on this compound were not identified in the search, the technique is broadly applied to analyze the conformational flexibility of organic molecules. researchgate.netbiorxiv.org

Ligand-Biomacromolecule Interaction Simulations (Computational Docking) for Theoretical Binding Affinity

Computational docking is a powerful method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target biomacromolecule, such as a protein or nucleic acid. nih.gov This technique is crucial in drug discovery and molecular biology for screening potential drug candidates and understanding molecular recognition mechanisms.

For a molecule like this compound, a typical docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized for energy. The target biomacromolecule's structure, often obtained from databases like the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: Using software like AutoDock or SWISSDOCK mjcce.org.mkmjcce.org.mktandfonline.com, the ligand is placed in the binding site of the receptor, and various conformations and orientations are explored.

Scoring and Analysis: A scoring function calculates the binding energy (or affinity) for each pose. rdd.edu.iq Lower binding energies typically indicate more stable interactions. The results would reveal potential hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex.

However, a review of scientific literature did not yield any specific molecular docking studies performed on this compound. While research on other pyrimidine derivatives, such as 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, has shown their potential as inhibitors against targets like HIV-1 protease through such simulations mjcce.org.mkscispace.commjcce.org.mk, no similar data exists for this compound.

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters (e.g., NMR, IR, UV-Vis) for a molecule. These theoretical predictions, often made using Density Functional Theory (DFT), are invaluable for interpreting experimental spectra and confirming molecular structures. tandfonline.comresearchgate.net

The process generally involves:

Geometry Optimization: The molecule's structure is optimized to find its lowest energy conformation.

Frequency Calculations: Vibrational frequencies (for IR and Raman spectra) and chemical shifts (for NMR spectra) are calculated. youtube.comnmrdb.orgnmrdb.org

Comparison with Experimental Data: The calculated spectra are compared with experimentally recorded spectra to validate the computational model and the structural assignment. researchgate.net Discrepancies can be addressed by refining the computational methods or basis sets used.

No published studies were found that present a comparison between computationally predicted and experimentally measured spectroscopic data for this compound. Research on analogous compounds, however, demonstrates the utility of this approach. For instance, detailed vibrational analyses using DFT (B3LYP method) have been successfully performed for pyrimidine derivatives like 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, showing good agreement between theoretical and experimental FT-IR and FT-Raman spectra. mjcce.org.mkmjcce.org.mk Similar computational methods are used to predict NMR spectra for various organic molecules. nmrdb.org Without such dedicated studies for this compound, no data tables or detailed findings can be presented.

Reactivity and Chemical Transformations of 2 Methyl 4 Propylpyrimidine

Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The π-deficient nature of the pyrimidine ring makes electrophilic aromatic substitution challenging. wikipedia.org The electron density of the ring is significantly lowered by the two electronegative nitrogen atoms, rendering it less susceptible to attack by electrophiles. However, substitution is possible, particularly when activating (electron-donating) groups are present on the ring.

For 2-Methyl-4-propylpyrimidine, the alkyl groups (methyl and propyl) are weakly activating. Electrophilic attack, when it does occur, is directed to the C-5 position. wikipedia.org This position is the least electron-deficient carbon atom in the pyrimidine ring, as it is meta to both nitrogen atoms. Common electrophilic substitution reactions that substituted pyrimidines can undergo include nitration, halogenation, and sulfonation. wikipedia.org A subtle interplay between the electronic nature of the substituents at C-4 and C-6 can influence reactivity. csu.edu.au

| Reaction | Reagents | Typical Product at C-5 |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Methyl-4-propyl-5-nitropyrimidine |

| Halogenation (Bromination) | Br₂ | 5-Bromo-2-methyl-4-propylpyrimidine |

| Sulfonation | SO₃/H₂SO₄ | This compound-5-sulfonic acid |

Nucleophilic Substitution Reactions and Their Regioselectivity

In contrast to its resistance to electrophilic attack, the pyrimidine ring is highly susceptible to nucleophilic substitution. The electron-deficient C-2, C-4, and C-6 positions are activated for attack by nucleophiles. wikipedia.org For a nucleophilic aromatic substitution (SNAr) to occur on this compound itself, one of the alkyl groups or a hydrogen atom would need to be displaced, which is not typical without a proper leaving group.

However, if a good leaving group (e.g., a halide) is present at the C-2, C-4, or C-6 position, it can be readily displaced by a variety of nucleophiles. The regioselectivity of this attack is a subject of detailed study. Generally, nucleophilic attack is favored at the C-4 and C-6 positions over the C-2 position. stackexchange.comstackexchange.com This preference can be explained by the stability of the intermediate Meisenheimer complex formed during the reaction; attack at C-4 or C-2 allows the negative charge to be delocalized onto one of the ring nitrogen atoms. stackexchange.com The LUMO (Lowest Unoccupied Molecular Orbital) is often larger at C-4 than C-2, favoring attack at the 4-position. stackexchange.com However, this selectivity can be influenced by the nature of other substituents on the ring and the reaction conditions. wuxiapptec.com For instance, the presence of an electron-donating group at C-6 can sometimes direct substitution to the C-2 position. wuxiapptec.com

| Position of Leaving Group (e.g., Cl) | Nucleophile (Nu⁻) | General Product | Notes on Regioselectivity |

|---|---|---|---|

| C-4 | R-NH₂ (Amine) | 4-Amino-2-methylpyrimidine derivative | Generally the most favored position for attack. stackexchange.com |

| C-2 | R-O⁻ (Alkoxide) | 2-Alkoxy-4-propylpyrimidine derivative | Less favored than C-4 but still reactive. |

| C-6 | R-S⁻ (Thiolate) | 6-Thioether-2-methyl-4-propylpyrimidine | Also a highly activated position for substitution. |

Chemical Reactivity of the Methyl and Propyl Side Chains

The alkyl side chains of this compound also exhibit characteristic reactivity. The methyl group at the C-2 position is particularly reactive. The protons on this methyl group are acidic due to the electron-withdrawing nature of the pyrimidine ring and can be removed by a strong base (e.g., n-butyllithium) to form a lithiated intermediate. This carbanion can then react with various electrophiles, allowing for the elongation or functionalization of the methyl side chain.

The propyl group at C-4 is generally less reactive than the methyl group at C-2 in deprotonation reactions. Both alkyl chains, however, can undergo free-radical reactions, such as halogenation, when treated with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.org This typically results in the substitution of a hydrogen atom on the carbon adjacent to the pyrimidine ring.

Examples of Side-Chain Reactivity:

Deprotonation-Alkylation: Reaction of 2-methylpyrimidine with a strong base followed by an alkyl halide to extend the side chain.

Condensation: The activated methyl group can participate in condensation reactions with aldehydes and ketones.

Free-Radical Halogenation: Introduction of a halogen atom onto the α-carbon of the alkyl side chains. libretexts.org

Investigations into Heterocyclic Ring Opening and Rearrangement Pathways

The pyrimidine ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, often initiated by nucleophilic attack.

A prominent example is the Dimroth rearrangement . wikipedia.org This rearrangement typically occurs in pyrimidines with an imino or amino group and involves the exchange of an exocyclic nitrogen atom with an endocyclic one. wikipedia.orgrsc.org The accepted mechanism proceeds through a sequence of nucleophilic addition (often by hydroxide), ring-opening to an open-chain intermediate, bond rotation, and subsequent ring-closure to form an isomeric pyrimidine. wikipedia.org The rate and facility of the rearrangement are influenced by factors such as pH and the electronic nature of substituents on the ring. rsc.orgresearchgate.net

Strong nucleophiles can also lead to ring transformation reactions where the pyrimidine ring is converted into a different heterocyclic system or an open-chain compound. wur.nl For instance, the reaction of certain N-alkylpyrimidinium salts with strong nucleophiles can lead to ring opening and subsequent recyclization to form pyridines or other heterocycles. wur.nl This "deconstruction-reconstruction" strategy allows for the diversification of the pyrimidine core. nih.gov

Oxidation and Reduction Chemistry of the Pyrimidine System

Oxidation: The nitrogen atoms in the pyrimidine ring can be oxidized to form N-oxides. This is typically achieved using organic peracids, such as m-chloroperbenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. wikipedia.orgclockss.orgorganicchemistrydata.org For unsymmetrical pyrimidines like this compound, a mixture of N-oxides (N-1 and N-3) may be formed.

Interestingly, the oxidation of pyrimidines lacking a substituent at the 6-position can lead to more complex reactions. Studies on 2-methyl-4-phenylpyrimidine have shown that oxidation with hydrogen peroxide in glacial acetic acid can yield not only the expected N-oxides but also results in an oxidative ring-contraction to form 2-methyl-4-phenylimidazole, along with benzoic acid. clockss.org This suggests a pathway involving oxidative cleavage of the pyrimidine ring. clockss.org

| Reactant | Oxidizing Agent | Potential Products |

|---|---|---|

| 2-Methyl-4-phenylpyrimidine | H₂O₂ / Acetic Acid | 2-Methyl-4-phenylpyrimidine 1-oxide, 2-Methyl-4-phenylpyrimidine 3-oxide, 2-Methyl-4-phenylimidazole, Benzoic acid clockss.org |

| Alkyl-substituted pyrimidine | KMnO₄ | Carboxylic acid (from side-chain oxidation) researchgate.net |

Reduction: The pyrimidine ring is more susceptible to reduction than benzene or pyridine due to its lower aromaticity. researchgate.net Catalytic hydrogenation or reduction with metal hydrides can be employed to reduce the double bonds in the ring. wikipedia.org

Catalytic Hydrogenation: Using catalysts like platinum or palladium can lead to the formation of dihydropyrimidine (B8664642) or tetrahydropyrimidine derivatives.

Metal Hydride Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also reduce the pyrimidine ring. researchgate.netrsc.org The regioselectivity and extent of reduction (dihydro vs. tetrahydro products) can be highly dependent on the substituents present on the ring and the specific reaction conditions employed. rsc.orgresearchgate.net

Structure Property Relationships in 2 Methyl 4 Propylpyrimidine Analogues

Influence of Substituent Position and Nature on Molecular Conformation and Geometry

The geometric properties of the pyrimidine (B1678525) ring in O4-methyl uridine (B1682114) have been shown to more closely resemble those of cytidine (B196190) than diketo uridine, with differences in bond orders and planarity of the pyrimidine rings being attributed to monopole-induced dipole interactions. nih.gov Similar stacking-induced effects have been observed in other structures involving both pyrimidines and purines. nih.gov

Computational studies on various substituted pyrimidines provide insight into the expected geometric parameters of 2-Methyl-4-propylpyrimidine. The presence of alkyl groups, which are larger than hydrogen atoms, will invariably lead to minor distortions in the bond angles of the pyrimidine ring to accommodate the steric bulk. The C-C-N and N-C-N bond angles adjacent to the substituted positions are likely to deviate slightly from those in an unsubstituted pyrimidine.

The propyl group, with its greater conformational flexibility compared to the methyl group, can adopt various spatial arrangements through rotation around its C-C single bonds. This can lead to different conformers of this compound, with the lowest energy conformation being the one that minimizes steric clashes between the propyl chain and the adjacent atoms on the pyrimidine ring.

Table 1: Predicted Geometrical Parameters of this compound based on Analogues

| Parameter | Predicted Value/Range | Influence of Substituents |

|---|---|---|

| C2-N1 Bond Length | ~1.34 Å | Slightly elongated due to the electron-donating methyl group. |

| C4-N3 Bond Length | ~1.34 Å | Slightly elongated due to the electron-donating propyl group. |

| C2-C-N Angle | >120° | Increased to accommodate the steric bulk of the methyl group. |

| C4-C-N Angle | >120° | Increased to accommodate the steric bulk of the propyl group. |

Electronic Effects of Alkyl Substituents on Pyrimidine Ring Aromaticity and Stability

The methyl and propyl groups are both considered electron-donating groups through an inductive effect. This electronic influence has a significant impact on the aromaticity and stability of the pyrimidine ring in this compound.

However, it is important to note that any form of electron perturbation, whether from electron-donating or electron-withdrawing groups, can lead to a reduction in the aromaticity of the pyrimidine ring. nih.gov While the alkyl groups in this compound increase the electron density, this can also lead to a slight disruption of the evenly delocalized π-electron system, which is a hallmark of aromaticity.

The increased electron density in the ring has a pronounced effect on the basicity of the nitrogen atoms. The lone pair electrons on the nitrogen atoms in pyrimidine are located in sp2 hybrid orbitals and are not part of the aromatic π-system. libretexts.org The electron-donating alkyl groups increase the electron density on these nitrogen atoms, making them more basic and more susceptible to protonation compared to an unsubstituted pyrimidine.

Table 2: Electronic Properties of Substituted Pyrimidines

| Compound | Substituent(s) | Effect on Basicity | Aromaticity |

|---|---|---|---|

| Pyrimidine | None | Lower | High |

| 2-Methylpyrimidine | -CH₃ | Increased | Slightly Reduced |

| 4-Propylpyrimidine | -C₃H₇ | Increased | Slightly Reduced |

Steric Effects of Substituents on Molecular Interactions and Reactivity

Steric hindrance, which refers to the spatial arrangement of atoms within a molecule and how it affects the approach of reactants, plays a crucial role in the molecular interactions and reactivity of this compound. quora.com The size and conformation of the methyl and propyl groups can either facilitate or impede chemical reactions.

The propyl group at the C4 position is significantly bulkier than the methyl group at the C2 position. This steric bulk can hinder the approach of nucleophiles to the C4 and adjacent positions. For a nucleophilic aromatic substitution reaction, which typically occurs at the electron-deficient C2, C4, and C6 positions of the pyrimidine ring, the rate of reaction at the C4 position would be expected to be slower in this compound compared to a less sterically hindered analogue. stackexchange.com

Conversely, the steric presence of the alkyl groups can also influence the regioselectivity of reactions. For electrophilic aromatic substitution, which is directed to the C5 position in pyrimidines, the steric bulk of the adjacent C4-propyl group might influence the orientation of the incoming electrophile.

In the context of intermolecular interactions, the alkyl groups can participate in hydrophobic interactions, which are important in biological systems and for the solubility of the compound in nonpolar solvents. The flexible propyl chain can adapt its conformation to optimize these interactions.

Correlation Between Specific Structural Features and Observed Reaction Pathways

The specific substitution pattern of this compound directly correlates with its preferred reaction pathways. The combination of electronic and steric effects determines the regioselectivity and reactivity of the molecule.

Electrophilic Aromatic Substitution: The electron-donating nature of the methyl and propyl groups activates the pyrimidine ring towards electrophilic attack. This reaction is strongly directed to the C5 position, which is the most electron-rich carbon in the ring. The presence of two electron-donating groups in this compound would make it more reactive towards electrophiles than an unsubstituted pyrimidine. wikipedia.org

Nucleophilic Aromatic Substitution: The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic attack. stackexchange.com In this compound, both the C2 and C4 positions are substituted. Should a leaving group be present at either of these positions in an analogue, nucleophilic substitution would be possible. However, the rate of substitution at the C4 position would likely be slower than at the C2 position due to the greater steric hindrance of the propyl group compared to the methyl group.

Reactions at the Alkyl Substituents: The alkyl groups themselves can undergo reaction, typically radical substitution under appropriate conditions. The reactivity of the C-H bonds would follow the general trend of tertiary > secondary > primary, although the benzylic-like positions adjacent to the pyrimidine ring would also show enhanced reactivity.

Table 3: Predicted Reactivity of this compound

| Reaction Type | Preferred Position(s) | Influence of Substituents |

|---|---|---|

| Electrophilic Aromatic Substitution | C5 | Activated by electron-donating methyl and propyl groups. |

| Nucleophilic Aromatic Substitution | C2, C4, C6 (if a leaving group is present) | Steric hindrance from the propyl group may slow reaction at C4. |

Applications of 2 Methyl 4 Propylpyrimidine in Organic Synthesis Research

Role as a Key Synthetic Building Block for Complex Heterocyclic Compounds

The inherent reactivity of the pyrimidine (B1678525) ring, characterized by its electron-deficient nature, makes it an excellent electrophilic substrate for nucleophilic attack. This property is fundamental to its role as a building block. The presence of a methyl group at the C2 position and a propyl group at the C4 position influences the regioselectivity of such reactions. For instance, the pyrimidine core can be a precursor to fused heterocyclic systems, which are prevalent in medicinal chemistry.

The synthesis of complex heterocyclic compounds often involves the initial construction of a substituted pyrimidine ring, followed by further functionalization or ring-annulation reactions. Methodologies such as the classical Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines, provide a general route to substituted pyrimidines. In the context of 2-Methyl-4-propylpyrimidine, a suitable 1,3-dicarbonyl precursor bearing a propyl group could be reacted with acetamidine (B91507) to furnish the desired pyrimidine core.

Once formed, this compound can undergo a variety of transformations. For example, the pyrimidine ring can be functionalized through halogenation, lithiation, or cross-coupling reactions, opening avenues to a wide array of derivatives. These functionalized pyrimidines can then serve as key intermediates in the synthesis of more elaborate structures, including those with therapeutic potential. The propyl group at the C4 position can also be modified, although it is generally less reactive than the pyrimidine ring itself.

A notable application of pyrimidine building blocks is in the synthesis of purine and purine-like structures. By introducing appropriate functional groups onto the this compound core, subsequent cyclization reactions can lead to the formation of bicyclic heteroaromatic systems. The strategic placement of substituents on the initial pyrimidine ring is crucial for directing the outcome of these cyclization reactions and achieving the desired molecular complexity.

Utility in Scaffold Diversity Generation and Combinatorial Synthesis Methodologies

The concept of scaffold diversity is central to modern drug discovery and materials science, aiming to generate large libraries of structurally distinct molecules for screening. Substituted pyrimidines, including this compound, are valuable scaffolds for generating such diversity. Combinatorial chemistry, which involves the systematic and repetitive covalent linkage of various "building blocks," provides a powerful platform for creating extensive chemical libraries based on a common core structure. google.com

The functional groups on the this compound scaffold can be readily modified in a parallel or combinatorial fashion. For instance, if a reactive handle such as a halogen is introduced onto the pyrimidine ring, a multitude of different substituents can be introduced through cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings). This allows for the rapid generation of a library of analogues, each with a unique substitution pattern and potentially different biological activities or material properties.

The generation of diverse chemical libraries often relies on the "one-bead one-compound" (OBOC) method or solution-phase parallel synthesis. In these approaches, the pyrimidine core acts as the central scaffold to which various building blocks are attached. The choice of the 2-methyl and 4-propyl substituents can influence the physicochemical properties of the resulting library members, such as their solubility, lipophilicity, and metabolic stability.

The utility of pyrimidine scaffolds in generating diversity is not limited to simple substitution. The pyrimidine ring itself can be part of a larger, more complex scaffold that is then further diversified. For example, a library of compounds could be synthesized where the this compound moiety is appended to different core structures, thereby exploring a wider chemical space.

| Core Scaffold | Diversification Strategy | Resulting Compound Class |

| This compound | Halogenation followed by Suzuki coupling | Aryl- or heteroaryl-substituted pyrimidines |

| This compound | N-oxidation followed by nucleophilic substitution | Functionalized pyrimidine N-oxides |

| This compound | Lithiation and reaction with electrophiles | C-functionalized pyrimidines |

Contribution to Advancements in General Synthetic Organic Chemistry Methodologies

The study of pyrimidine chemistry has contributed significantly to the development of new synthetic methods. The unique reactivity of the pyrimidine ring has often served as a testbed for novel transformations. For instance, the development of new cross-coupling catalysts and conditions has been driven, in part, by the need to efficiently functionalize electron-deficient heterocycles like pyrimidines.

Methodologies for the direct C-H functionalization of heterocycles are of great interest as they offer a more atom-economical approach to synthesis compared to traditional methods that require pre-functionalization. Research in this area has explored the selective activation of C-H bonds on the pyrimidine ring, allowing for the direct introduction of new substituents without the need for halogenation or lithiation steps. The electronic properties of the 2-methyl and 4-propyl groups in this compound would be expected to influence the regioselectivity of such C-H activation reactions.

Furthermore, the synthesis of substituted pyrimidines has spurred the development of novel multicomponent reactions (MCRs). MCRs, in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly efficient and convergent. The Biginelli reaction, a classic example of an MCR, is a well-established method for the synthesis of dihydropyrimidines, which can then be oxidized to pyrimidines. Modern variations of this reaction and the development of new MCRs for pyrimidine synthesis continue to be an active area of research.

The exploration of flow chemistry for the synthesis of heterocycles has also seen significant advancements. Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. The synthesis of 2-methylpyridines, structurally related to 2-methylpyrimidines, has been successfully achieved using flow chemistry, suggesting that similar methodologies could be applied to the synthesis of this compound and its derivatives. chemicalbook.com

| Synthetic Methodology | Contribution from Pyrimidine Chemistry | Potential Application to this compound |

| Cross-Coupling Reactions | Development of catalysts for electron-deficient heterocycles | Functionalization of a halogenated this compound |

| C-H Activation | Exploration of regioselective functionalization | Direct introduction of substituents onto the pyrimidine ring |

| Multicomponent Reactions | Discovery and optimization of reactions like the Biginelli reaction | Efficient one-pot synthesis of the pyrimidine core |

| Flow Chemistry | Development of continuous processes for heterocycle synthesis | Safe and scalable production of this compound |

Development of Novel Synthetic Reagents and Catalytic Components Utilizing Pyrimidine Cores

For example, pyrimidine-containing phosphine ligands have been developed and used in various transition-metal-catalyzed reactions. The nitrogen atoms of the pyrimidine can coordinate to the metal, and the phosphorus atom provides the primary ligation site. The substituents on the pyrimidine ring, such as the methyl and propyl groups in this compound, would be expected to modulate the ligand's steric bulk and electronic donor/acceptor properties.

In addition to their role in metal catalysis, pyrimidine derivatives can also function as organocatalysts. The basic nitrogen atoms in the pyrimidine ring can act as Brønsted or Lewis bases, catalyzing a variety of organic transformations. The development of chiral pyrimidine-based organocatalysts is an area of growing interest for asymmetric synthesis.

Furthermore, pyrimidines can be used as precursors to N-heterocyclic carbenes (NHCs), which are a class of powerful ligands for transition metal catalysis and also serve as potent organocatalysts themselves. The synthesis of an NHC from a 2-Methyl-4-propylpyrimidinium salt would provide a novel carbene with a specific steric and electronic profile, potentially leading to new catalytic activities.

| Reagent/Catalyst Type | Role of the Pyrimidine Core | Potential Derivative from this compound |

| Metal Ligand | Coordination to a metal center, tuning of catalyst properties | This compound-phosphine ligand |

| Organocatalyst | Brønsted or Lewis base catalysis | Chiral this compound-based amine |

| N-Heterocyclic Carbene (NHC) Precursor | Formation of a stable carbene species | 2-Methyl-4-propylpyrimidinium salt |

Advanced Analytical Methodologies for 2 Methyl 4 Propylpyrimidine Research

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatography is the cornerstone of separation science, enabling the isolation of 2-Methyl-4-propylpyrimidine from starting materials, byproducts, and impurities. The choice of technique depends on the compound's properties, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile or thermally sensitive compounds like many pyrimidine (B1678525) derivatives. researchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed, utilizing a nonpolar stationary phase and a polar mobile phase. This setup separates compounds based on their hydrophobicity.

The purity of the compound can be determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. The method's high precision and sensitivity make it suitable for detecting even trace-level impurities. mdpi.com Method development would involve optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve optimal separation and peak shape. mdpi.com

A hypothetical set of HPLC conditions for the analysis of this compound is detailed below.

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Reversed-phase separation based on hydrophobicity. |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) | Elutes the compound from the column. The ratio is adjusted for optimal retention time. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects resolution and analysis time. |

| Detection | UV-Vis Detector at 254 nm | Pyrimidine ring strongly absorbs UV light, allowing for sensitive detection. |

| Injection Volume | 10 µL | A small, precise volume of the dissolved sample is introduced into the system. |

| Column Temperature | 25 °C (Ambient) | Maintains consistent retention times and peak shapes. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. escholarship.org While this compound may have sufficient volatility for direct GC analysis, many pyrimidines, especially those with polar functional groups, require derivatization to increase their volatility and thermal stability. nih.govnih.gov

A common derivatization strategy for compounds containing -OH or -NH groups is silylation, for instance, using agents to form tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov This process replaces active hydrogens with a nonpolar silyl (B83357) group, making the molecule more suitable for GC analysis. nih.gov The gas chromatograph separates the derivatized compound from other components in the mixture, and the mass spectrometer fragments the molecule, providing a unique mass spectrum that acts as a "molecular fingerprint" for identification. escholarship.org

The following table outlines potential GC-MS parameters for the analysis of a derivatized this compound sample.

| Parameter | Condition | Purpose |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) | Provides high-resolution separation of volatile compounds. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Transports the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min | A temperature gradient to separate compounds with different boiling points. |

| MS Interface Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum for identification. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

Quantitative Analysis Methods for Compound Purity and Reaction Yields

Quantitative analysis is crucial for determining the exact amount of this compound in a sample, which is essential for assessing reaction yields and confirming product purity. Both HPLC and GC-MS can be used for quantification when properly calibrated.

The primary method involves creating a calibration curve using standards of known concentrations. A series of solutions containing purified this compound at varying, precisely known concentrations are analyzed. The instrument response (e.g., peak area) is plotted against concentration. This curve is then used to determine the concentration of the compound in an unknown sample by measuring its peak area and interpolating the concentration from the linear regression of the curve. mdpi.com

For improved accuracy, an internal standard (a compound with similar properties to the analyte but not present in the sample) can be added in a constant amount to all standards and unknown samples. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification, which corrects for variations in injection volume and instrument response.

Below is an example of data that could be used to generate a calibration curve for the quantitative analysis of this compound.

| Standard Concentration (mg/L) | Peak Area (Arbitrary Units) |

| 5 | 150,500 |

| 10 | 305,200 |

| 25 | 748,900 |

| 50 | 1,510,300 |

| 100 | 3,025,600 |

Hyphenated Techniques for Comprehensive Mixture Analysis

Hyphenated techniques refer to the coupling of a separation method with a spectroscopic detection method, providing a powerful tool for analyzing complex mixtures. nih.govsaspublishers.com GC-MS is a classic example. Another prominent technique is Liquid Chromatography-Mass Spectrometry (LC-MS), which combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. researchgate.net

LC-MS is particularly valuable for analyzing reaction mixtures where this compound may be present alongside non-volatile starting materials, intermediates, and byproducts. iosrjournals.org The HPLC separates these components, which are then introduced into the mass spectrometer. The MS provides molecular weight information for each separated peak, aiding in the identification of unknown impurities and confirming the identity of the target compound. saspublishers.com

For even greater structural detail, tandem mass spectrometry (LC-MS-MS) can be employed. researchgate.net In this technique, a specific ion (e.g., the molecular ion of this compound) is selected, fragmented, and its fragment ions are analyzed. This provides detailed structural information that can be used to distinguish between isomers and definitively identify compounds in a complex matrix. nih.gov

Future Directions and Emerging Research Trends for 2 Methyl 4 Propylpyrimidine

Exploration of Innovative and Sustainable Synthetic Strategies for Alkyl-Substituted Pyrimidines